(3ar,6ar)-octahydropentalene-3a-carbaldehyde
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Overview
Description
(3ar,6ar)-octahydropentalene-3a-carbaldehyde is a chemical compound with a unique structure that includes a pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3ar,6ar)-octahydropentalene-3a-carbaldehyde typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach involves the use of diastereomerically pure intermediates, which are then subjected to specific reaction conditions to yield the desired product . For example, the preparation might involve the use of methylene compounds and carbonyl groups under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and catalyst-free approaches are often employed to optimize the production process. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3ar,6ar)-octahydropentalene-3a-carbaldehyde undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(3ar,6ar)-octahydropentalene-3a-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (3ar,6ar)-octahydropentalene-3a-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to various biochemical transformations. The pathways involved often include oxidation-reduction reactions and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aR)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene: This compound shares a similar pentalene core but differs in its functional groups and overall structure.
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one: Another compound with a similar core structure but different substituents.
Uniqueness
(3ar,6ar)-octahydropentalene-3a-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-5-1-3-8(9)4-2-6-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNSVIKKJIXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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